molecular formula C8H15FO2 B8609228 Ethyl 2-fluoro-3-methylpentanoate CAS No. 122957-70-4

Ethyl 2-fluoro-3-methylpentanoate

Cat. No. B8609228
Key on ui cas rn: 122957-70-4
M. Wt: 162.20 g/mol
InChI Key: ZIJKMTOQZPLJFE-UHFFFAOYSA-N
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Patent
US05225105

Procedure details

To 8.5 g of the compound (iv) was added 1N NaOH aqueous solution, followed by stirring at room temperature for 8 hours. The solution was acidified with dilute hydrochloric acid and then extracted with ether. The extract was freed of ether by distillation. Thus there was obtained 2-fluoro-3-methylpentanoic acid (v).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([CH:8]([CH3:11])[CH2:9][CH3:10])[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>>[F:1][CH:2]([CH:8]([CH3:11])[CH2:9][CH3:10])[C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
FC(C(=O)OCC)C(CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
The extract was freed of ether by distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C(=O)O)C(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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